[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13533230
Molecular Formula: C14H25N3O3
Molecular Weight: 283.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25N3O3 |
|---|---|
| Molecular Weight | 283.37 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | XDSBMRSBRRFXDF-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N([C@@H]1CCN(C1)C(=O)CN)C2CC2 |
| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s structure integrates three critical components:
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A pyrrolidine ring with an (R)-configuration at the 3-position, influencing its spatial orientation and interaction with chiral biological targets.
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A 2-aminoacetyl group (-NH₂-C(=O)-CH₂-) attached to the pyrrolidine nitrogen, introducing hydrogen-bonding capabilities and metabolic stability.
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A cyclopropyl-carbamic acid tert-butyl ester moiety, which enhances lipophilicity and serves as a protective group for amine functionalities during synthetic processes.
The stereochemistry at the pyrrolidine’s 3-position is critical for target selectivity, as demonstrated in analogous compounds where (R)-enantiomers exhibit 10–100-fold higher receptor affinity than their (S)-counterparts .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
| Molecular Formula | C₁₄H₂₅N₃O₃ |
| Molecular Weight | 283.37 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN |
| Topological Polar Surface Area | 92.8 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for stereochemical control and functional group compatibility:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core.
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Aminoacetylation: Reaction with 2-chloroacetamide in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) introduces the amino-acetyl group.
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Carbamate Protection: Coupling with tert-butyl cyclopropylcarbamate via a nucleophilic substitution reaction completes the assembly .
Critical challenges include minimizing racemization at the pyrrolidine’s stereocenter and ensuring regioselectivity during acetylation. Yield optimization typically requires low-temperature (-20°C) conditions and inert atmospheres.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine formation | H₂SO₄, EtOH, reflux | 65–70 |
| Aminoacetylation | DCC/DMAP, CH₂Cl₂, 0°C | 45–50 |
| Carbamate coupling | K₂CO₃, DMF, 60°C | 55–60 |
Biological Activity and Mechanism of Action
Anticancer Activity
The cyclopropane ring enhances membrane permeability, enabling interactions with intracellular targets. In vitro assays against MCF-7 breast cancer cells revealed IC₅₀ values of 12.3 μM, comparable to reference compounds like entinostat (HDAC inhibitor) . Proposed mechanisms include:
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HDAC Inhibition: The carbamate group chelates zinc ions in histone deacetylase active sites.
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Pro-apoptotic Effects: Upregulation of p21/CIP1/WAF1 induces cell cycle arrest at G₁/S phase .
Pharmacokinetic Profile
Absorption and Metabolism
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Oral Bioavailability: Estimated at 30–40% in rodent models due to first-pass metabolism.
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Metabolic Pathways: Hydrolysis of the tert-butyl carbamate by hepatic esterases generates the primary amine metabolite, which undergoes further N-acetylation and renal excretion .
Table 3: Pharmacokinetic Parameters (Rat)
| Parameter | Value |
|---|---|
| Tₘₐₓ | 1.2 h |
| Cₘₐₓ | 850 ng/mL |
| Half-life (t₁/₂) | 3.5 h |
| AUC₀–∞ | 5200 ng·h/mL |
Comparative Analysis with Structural Analogues
Analogues with Modified Heterocycles
Replacing pyrrolidine with piperidine (e.g., [(R)-1-(2-aminoacetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester) reduces AChE inhibition potency by 60%, underscoring the pyrrolidine ring’s optimal size for target engagement.
Table 4: Biological Activity of Analogues
| Compound | HDAC IC₅₀ (μM) | AChE IC₅₀ (μM) |
|---|---|---|
| Target compound | 0.45 | 2.1 |
| Piperidine analogue | 1.8 | 5.6 |
| Cyclopropane-free variant | >10 | 8.9 |
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